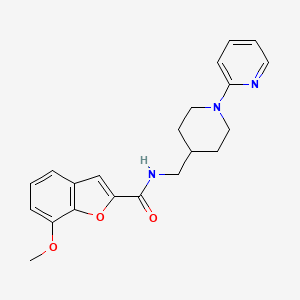

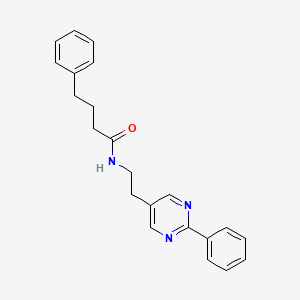

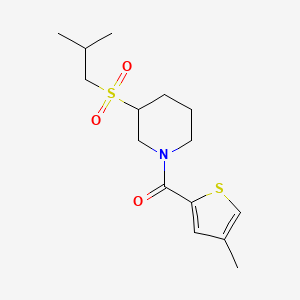

![molecular formula C22H27NO6 B2488311 {[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate CAS No. 1061842-62-3](/img/structure/B2488311.png)

{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves triphenylphosphine-mediated reactions or thermal-induced dimerization cyclization techniques. For instance, triphenylphosphine-mediated reaction of dimethyl acetylenedicarboxylate with ethyl (2-hydroxyphenylcarbamoyl)formate produces methyl 8-(ethyl carbamylformyl)-2-oxo-2H-chromene-4-carboxylate derivatives in moderate yields (Yavari & Feiz-Javadian, 2006). Furthermore, thermal-induced dimerization cyclization of ethyl N-(styrylcarbamoyl)acetate derivatives leads to 4-hydroxy-2(1H)-pyridone-3-carboxamide derivatives (Zhao et al., 2014).

Molecular Structure Analysis

Molecular structure characterization often involves NMR spectroscopy, as seen in the synthesis and NMR characterization of ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate, where 1D and 2D NMR techniques were employed (Li Bao-lin, 2007). This method provides detailed information on molecular structure through chemical shift assignments.

Chemical Reactions and Properties

Chemical reactions involving carbamoyl derivatives often lead to the formation of pyrrole, pyridine, and pyridazine derivatives, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004). These transformations underline the compound's reactivity and its potential utility in synthesizing bioactive molecules.

Physical Properties Analysis

The physical properties of related compounds, such as solubility and melting point, are crucial for their application in chemical synthesis and material science. However, specific details on the physical properties of [2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate were not directly found in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. Directed lithiation and subsequent reactions with various electrophiles demonstrate the chemical versatility of related carbamoyl and acyl compounds (Smith et al., 2013). These properties are essential for the compound's application in organic synthesis and drug development.

Scientific Research Applications

Synthesis and Conformational Studies :

- The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, serving as a conformationally restricted dopamine analogue. The synthesis involves multiple steps, converting the compound into various intermediates and derivatives (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

- A study on the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine derivatives showcased their potential antiulcer activities. The compound, specifically mentioned as "3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide" (DQ-2511), exhibited potent antiulcer activities at certain oral doses (Hosokami et al., 1992).

- Another study explored the metabolic pathways and pharmacological properties of a disease-modifying antirheumatic drug (DMARD) derivative, showcasing the compound's relevance in medicinal chemistry (Baba, Makino, Ohta, & Sohda, 1998).

Material Science and Other Applications :

- The compound's derivatives have been used in the synthesis of various dyes and their application in dyeing polyester fibers. These studies highlight the compound's utility in material sciences and textile industries (Iyun et al., 2015).

- In the field of crystallography, studies have been conducted to analyze the crystal structure of certain derivatives, which can be crucial for understanding the material properties and potential applications of these compounds (Li, Liu, Zhu, Chen, & Sun, 2015).

properties

IUPAC Name |

[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-4-28-18-8-5-16(6-9-18)14-22(25)29-15-21(24)23-12-11-17-7-10-19(26-2)20(13-17)27-3/h5-10,13H,4,11-12,14-15H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHUFKIZJZAGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

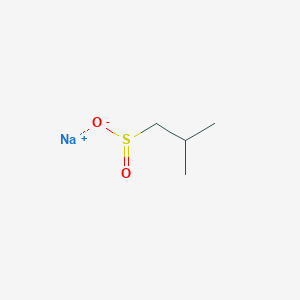

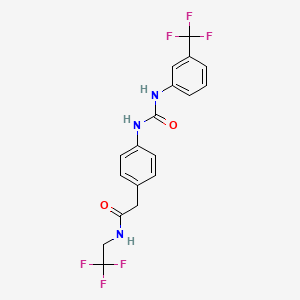

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)

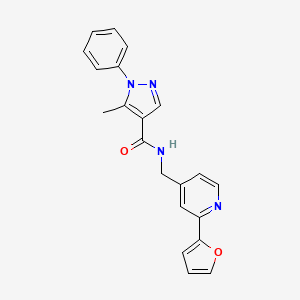

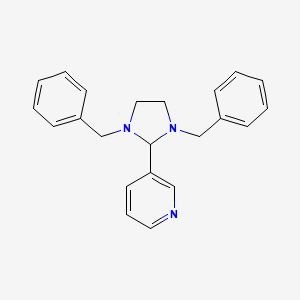

![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)

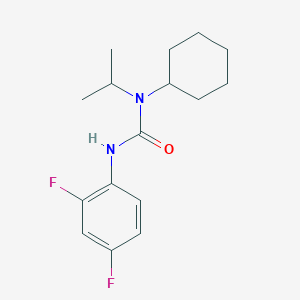

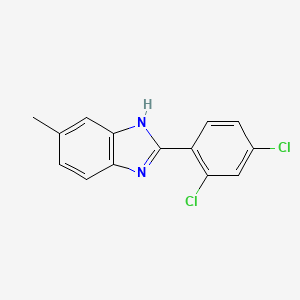

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)

![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)